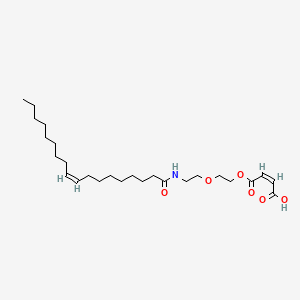
2-Butenedioic acid (2Z)-, mono(2-(2-((9Z)-(1-oxo-9-octadecenyl)amino)ethoxy)ethyl) ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Butenedioic acid (2Z)-, mono(2-(2-((9Z)-(1-oxo-9-octadecenyl)amino)ethoxy)ethyl) ester is a complex organic compound with a unique structure It is characterized by the presence of a butenedioic acid backbone, which is modified with a monoester group containing a long-chain fatty acid derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butenedioic acid (2Z)-, mono(2-(2-((9Z)-(1-oxo-9-octadecenyl)amino)ethoxy)ethyl) ester typically involves the esterification of 2-butenedioic acid with a suitable alcohol derivative. The reaction conditions often require the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-Butenedioic acid (2Z)-, mono(2-(2-((9Z)-(1-oxo-9-octadecenyl)amino)ethoxy)ethyl) ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in the formation of various derivatives with different functional groups.
Scientific Research Applications
2-Butenedioic acid (2Z)-, mono(2-(2-((9Z)-(1-oxo-9-octadecenyl)amino)ethoxy)ethyl) ester has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biochemical pathways and interactions.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 2-Butenedioic acid (2Z)-, mono(2-(2-((9Z)-(1-oxo-9-octadecenyl)amino)ethoxy)ethyl) ester exerts its effects involves interactions with molecular targets such as enzymes and receptors. The ester group can undergo hydrolysis to release active metabolites, which then participate in various biochemical pathways. The long-chain fatty acid derivative may also interact with lipid membranes, influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 2-Butenedioic acid (Z)-, diethyl ester
- 2-Butenedioic acid (Z)-, dibutyl ester
- 2-Butenedioic acid (E)-, bis(2-ethylhexyl) ester
Uniqueness
Compared to these similar compounds, 2-Butenedioic acid (2Z)-, mono(2-(2-((9Z)-(1-oxo-9-octadecenyl)amino)ethoxy)ethyl) ester is unique due to the presence of the long-chain fatty acid derivative. This structural feature imparts distinct physicochemical properties and potential biological activities, making it a valuable compound for various applications.
Properties
CAS No. |
56381-65-8 |
|---|---|
Molecular Formula |
C26H45NO6 |
Molecular Weight |
467.6 g/mol |
IUPAC Name |
(Z)-4-[2-[2-[[(Z)-octadec-9-enoyl]amino]ethoxy]ethoxy]-4-oxobut-2-enoic acid |
InChI |
InChI=1S/C26H45NO6/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-24(28)27-20-21-32-22-23-33-26(31)19-18-25(29)30/h9-10,18-19H,2-8,11-17,20-23H2,1H3,(H,27,28)(H,29,30)/b10-9-,19-18- |
InChI Key |
KFEBJZRLAXVSGZ-DEXHTJMYSA-N |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)NCCOCCOC(=O)/C=C\C(=O)O |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)NCCOCCOC(=O)C=CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


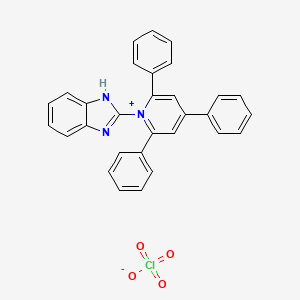
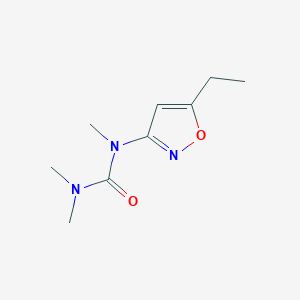
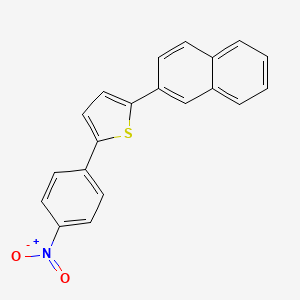
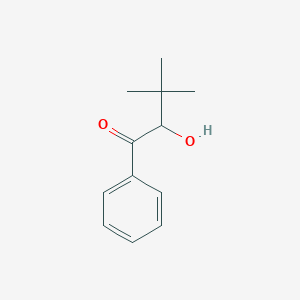
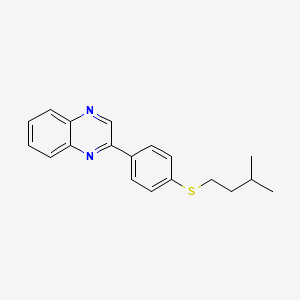
![2,2'-[(5-Methyl-1,3-phenylene)didisulfanediyl]bis(1,3-benzothiazole)](/img/structure/B14645836.png)
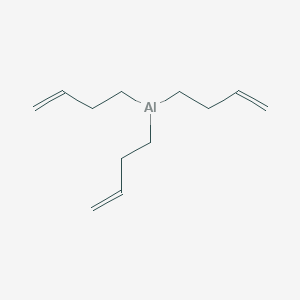
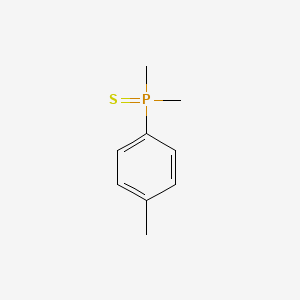
![1-[1-(Diphenylmethylidene)-2-phenyl-1H-inden-3-yl]piperidine](/img/structure/B14645863.png)
![3-[2-(Morpholin-4-yl)cyclohex-2-en-1-yl]propanenitrile](/img/structure/B14645880.png)
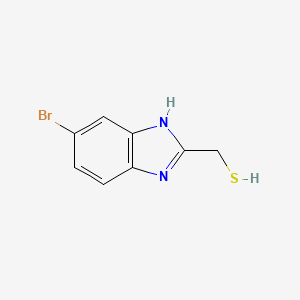
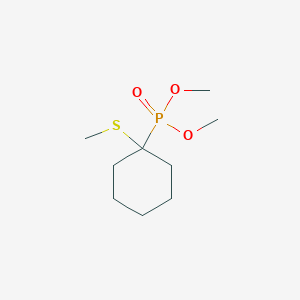
![Benzo[c]thiophene, octahydro-, cis-](/img/structure/B14645885.png)

